![molecular formula C9H12ClN3O2 B14796603 1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol CAS No. 1638604-17-7](/img/structure/B14796603.png)
1-(6-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)-1,2-ethanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is a complex organic compound featuring a pyrido[2,3-b]pyrazine core with a chloro substituent and an ethane-1,2-diol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol typically involves multi-step organic reactions. One common approach is the chlorination of a pyrido[2,3-b]pyrazine precursor, followed by the introduction of the ethane-1,2-diol group through nucleophilic substitution or addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality and scalability of the compound.
化学反应分析
Types of Reactions
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The ethane-1,2-diol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethane-1,2-diol group can yield glycolic acid or oxalic acid, while substitution of the chloro group can produce various amine or thiol derivatives.
科学研究应用
Chemistry
In chemistry, (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating cellular processes and pathways.
Medicine
In medicinal chemistry, (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol is explored for its therapeutic potential. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
作用机制
The mechanism of action of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the metabolic pathway it regulates.
相似化合物的比较
Similar Compounds
(1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol: shares similarities with other organochlorine compounds, such as chloroform and dichloromethane, in terms of its chloro substituent.
Pyrido[2,3-b]pyrazine derivatives: Compounds with similar core structures but different substituents, such as methyl or ethyl groups, exhibit varying chemical and biological properties.
Uniqueness
The uniqueness of (1S)-1-[(3R)-6-chloro-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-3-yl]ethane-1,2-diol lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile compound in scientific research and industrial applications.
属性
CAS 编号 |
1638604-17-7 |
|---|---|
分子式 |
C9H12ClN3O2 |
分子量 |
229.66 g/mol |
IUPAC 名称 |
1-(6-chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazin-3-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H12ClN3O2/c10-8-2-1-5-9(13-8)12-6(3-11-5)7(15)4-14/h1-2,6-7,11,14-15H,3-4H2,(H,12,13) |
InChI 键 |
KUBQCYAMHWALNL-UHFFFAOYSA-N |
规范 SMILES |
C1C(NC2=C(N1)C=CC(=N2)Cl)C(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


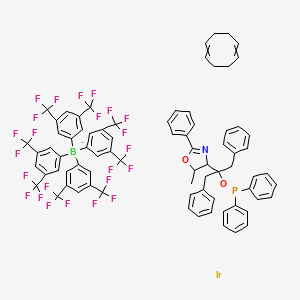

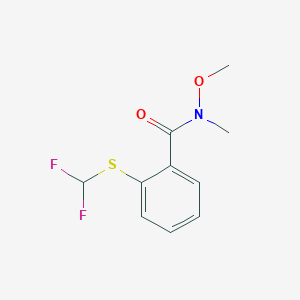
![tert-butyl N-[1-(5-bromo-1H-imidazol-2-yl)ethyl]carbamate](/img/structure/B14796543.png)
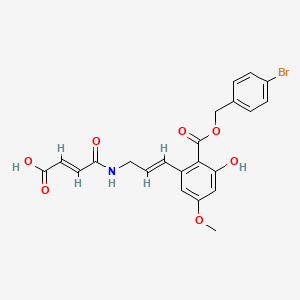
![tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate](/img/structure/B14796549.png)
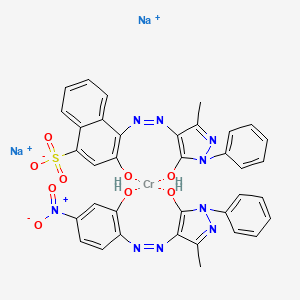
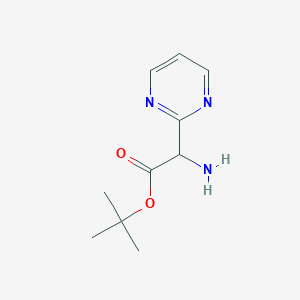

![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B14796579.png)



![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
